molecular formula C7H11ClO3S B13219445 8-Oxabicyclo[3.2.1]octane-2-sulfonyl chloride

8-Oxabicyclo[3.2.1]octane-2-sulfonyl chloride

Cat. No.: B13219445
M. Wt: 210.68 g/mol
InChI Key: BCFOUKDNQPLFRE-UHFFFAOYSA-N
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Description

8-Oxabicyclo[3.2.1]octane-2-sulfonyl chloride is a chemical compound with the molecular formula C₇H₁₁ClO₃S. It is a bicyclic compound featuring an oxabicyclo[3.2.1]octane core structure, which is a common motif in organic chemistry due to its rigidity and unique reactivity. This compound is often used as an intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxabicyclo[3.2.1]octane-2-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

8-Oxabicyclo[3.2.1]octane-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH₄)

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

    Catalysts: Tempo oxoammonium tetrafluoroborate (T+BF₄⁻), ZnBr₂

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Sulfonyl Hydrides: Formed by reduction

Mechanism of Action

The mechanism of action of 8-Oxabicyclo[3.2.1]octane-2-sulfonyl chloride is primarily based on its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives, which can then interact with various molecular targets and pathways. These interactions can modulate biological processes, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

8-Oxabicyclo[3.2.1]octane-2-sulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the oxabicyclo[3.2.1]octane core with the highly reactive sulfonyl chloride group, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H11ClO3S

Molecular Weight

210.68 g/mol

IUPAC Name

8-oxabicyclo[3.2.1]octane-2-sulfonyl chloride

InChI

InChI=1S/C7H11ClO3S/c8-12(9,10)7-4-2-5-1-3-6(7)11-5/h5-7H,1-4H2

InChI Key

BCFOUKDNQPLFRE-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCC1O2)S(=O)(=O)Cl

Origin of Product

United States

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